An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endo-Bicyclononyne-Polyethylene Glycol (8 units)-N-Hydroxysuccinimide ester (endo-BCN-PEG8-NHS ester) is a highly versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in key experimental workflows, including antibody-drug conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) development.
Introduction
Endo-BCN-PEG8-NHS ester is a covalent crosslinking reagent characterized by two distinct reactive moieties: an endo-bicyclononyne (BCN) group and a N-Hydroxysuccinimide (NHS) ester. These functional groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[1][2] This unique architecture enables a two-step sequential or one-pot bioconjugation strategy.
The NHS ester facilitates covalent linkage to primary amines (-NH2) present on proteins, antibodies, and other biomolecules, forming a stable amide bond.[1][2] The BCN group, a strained alkyne, participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that allows for the specific and efficient conjugation of azide-modified molecules in complex biological environments.[1][3] The PEG8 linker enhances aqueous solubility, improves pharmacokinetics by reducing aggregation and steric hindrance, and provides a flexible spacer between the conjugated molecules.[1][2]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of endo-BCN-PEG8-NHS ester is crucial for its effective application. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source(s) |
| Chemical Formula | C34H54N2O14 | [4][5][6][7] |
| Molecular Weight | 714.8 g/mol | [2][4][7][8] |
| Purity | >90% - 98% | [2][4][5][6][7] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, protected from moisture and light | [2][4] |
| Appearance | White to off-white solid or oil | - |
| CAS Number | 1608140-48-2 | [1][4][5][6][7] |
Mechanism of Action and Key Reactions
The utility of endo-BCN-PEG8-NHS ester stems from its ability to mediate two distinct and highly specific chemical reactions: NHS ester-amine coupling and BCN-azide SPAAC.
NHS Ester-Amine Coupling
The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. This reaction proceeds efficiently at a slightly basic pH (7.2-8.5) and results in the formation of a stable and irreversible amide bond.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group is a strained cyclooctyne (B158145) that reacts spontaneously with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][3] This bioorthogonal reaction is highly selective and can be performed in complex biological media, making it ideal for in vivo applications.[1] The reaction forms a stable triazole linkage.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving endo-BCN-PEG8-NHS ester.
Protocol 1: Antibody Labeling with endo-BCN-PEG8-NHS Ester
This protocol describes the conjugation of endo-BCN-PEG8-NHS ester to an antibody, "arming" it with a BCN handle for subsequent SPAAC reactions.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
endo-BCN-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer (pH 8.0-8.5) using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
endo-BCN-PEG8-NHS Ester Stock Solution Preparation:
-
Allow the vial of endo-BCN-PEG8-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of endo-BCN-PEG8-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM endo-BCN-PEG8-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Remove the excess, unreacted endo-BCN-PEG8-NHS ester and quenching buffer using a spin desalting column or by dialyzing against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) of the BCN-armed antibody using analytical techniques such as mass spectrometry or by reacting with an azide-containing fluorescent probe followed by spectrophotometric analysis.
-
Protocol 2: SPAAC Reaction with BCN-Armed Antibody
This protocol outlines the copper-free click chemistry reaction between the BCN-armed antibody and an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent probe).
Materials:
-
BCN-armed antibody (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Compatible solvent for the azide-modified molecule (e.g., DMSO)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
Procedure:
-
Preparation of Azide-Modified Molecule Stock Solution:
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent like DMSO.
-
-
SPAAC Reaction:
-
Add a 2- to 5-fold molar excess of the azide-modified molecule stock solution to the purified BCN-armed antibody solution in the Reaction Buffer.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 5% (v/v) to maintain protein stability.
-
Incubate the reaction for 4-12 hours at room temperature or at 4°C for 12-24 hours. The optimal reaction time may require optimization.
-
-
Purification of the Conjugate:
-
Purify the resulting antibody conjugate using an appropriate method, such as SEC or affinity chromatography, to remove any unreacted small molecules and other impurities.
-
-
Characterization:
-
Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of antibody activity.
-
Applications and Visualizations
Endo-BCN-PEG8-NHS ester is a key enabling technology in various fields of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The NHS ester end of the linker reacts with the antibody, and the BCN group is then used to attach an azide-modified drug.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][9] Endo-BCN-PEG8-NHS ester can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand.
Caption: General mechanism of action for a PROTAC.
Cell Surface Labeling and Imaging
The bioorthogonal nature of the SPAAC reaction makes endo-BCN-PEG8-NHS ester an excellent tool for cell surface labeling. Antibodies targeting specific cell surface receptors can be armed with BCN groups and then visualized by reacting with azide-modified fluorophores.
Caption: Experimental workflow for cell surface labeling.
Conclusion
Endo-BCN-PEG8-NHS ester is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its ability to combine stable amine coupling with bioorthogonal copper-free click chemistry makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for the successful application of this reagent in a variety of advanced experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. endo-BCN-PEG8-NHS ester, CAS 1608140-48-2 | AxisPharm [axispharm.com]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endo-BCN-PEG8-NHS ester, 1608140-48-2 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. endo-BCN-PEG8-NHS ester - Creative Biolabs [creative-biolabs.com]
- 9. endo-BCN-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
